

Introduction: The Deceptive Simplicity of a Proline Mimic

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Azetidinecarboxylic acid, (S)-

CAS No.: 2133-34-8

Cat. No.: B555074

[Get Quote](#)

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, stands as a classic example of molecular mimicry.^{[1][2]} Structurally, it is a lower homologue of the proteinogenic amino acid L-proline, distinguished by its strained, four-membered heterocyclic ring in place of proline's five-membered pyrrolidine ring.^{[2][3]} First identified in 1955-1956 in plants like lily-of-the-valley (*Convallaria majalis*) and Solomon's seal (*Polygonatum*), Aze is a natural toxin and teratogenic agent.^{[1][2]}

Its significance in the scientific community stems from its ability to evade the fidelity checks of protein synthesis.^[3] It is recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline.^{[1][4][5]} This substitution has dramatic consequences, leading to altered protein structure, impaired biological function, and cellular stress, making Aze an invaluable probe for studying protein folding, collagen synthesis, and cellular quality control mechanisms.^{[1][4][6]} This guide will dissect the synthesis, mechanism, applications, and analysis of this compelling molecule.

Physicochemical Profile

The unique properties of Aze are rooted in its strained molecular architecture. Understanding these characteristics is fundamental to its application in experimental design and synthesis.

Property	Value	Source(s)
CAS Number	2133-34-8	[1][7][8]
Molecular Formula	C ₄ H ₇ NO ₂	[1][2][7]
Molecular Weight	101.10 g/mol	[1][4][7]
Appearance	White to cream crystalline powder	[1][7]
Melting Point	~215-217 °C (decomposes)	[1][2][9]
Solubility	High solubility in water (>50 g/L); Limited in ethanol	[1]
Optical Rotation ([α] _D)	-108° (c = 3.6 in H ₂ O)	[1]
pKa	~2.35 (carboxylic acid group)	[1]
Synonyms	L-Azetidine-2-carboxylic acid, A2C, Aze	[7][10]

Synthesis: Achieving Stereochemical Purity

The synthesis of enantiomerically pure (S)-2-Azetidinecarboxylic acid is a critical challenge, as the biological activity resides in the (S)-enantiomer which mimics L-proline.[1] Various strategies have been developed to overcome this, often starting from chiral precursors.

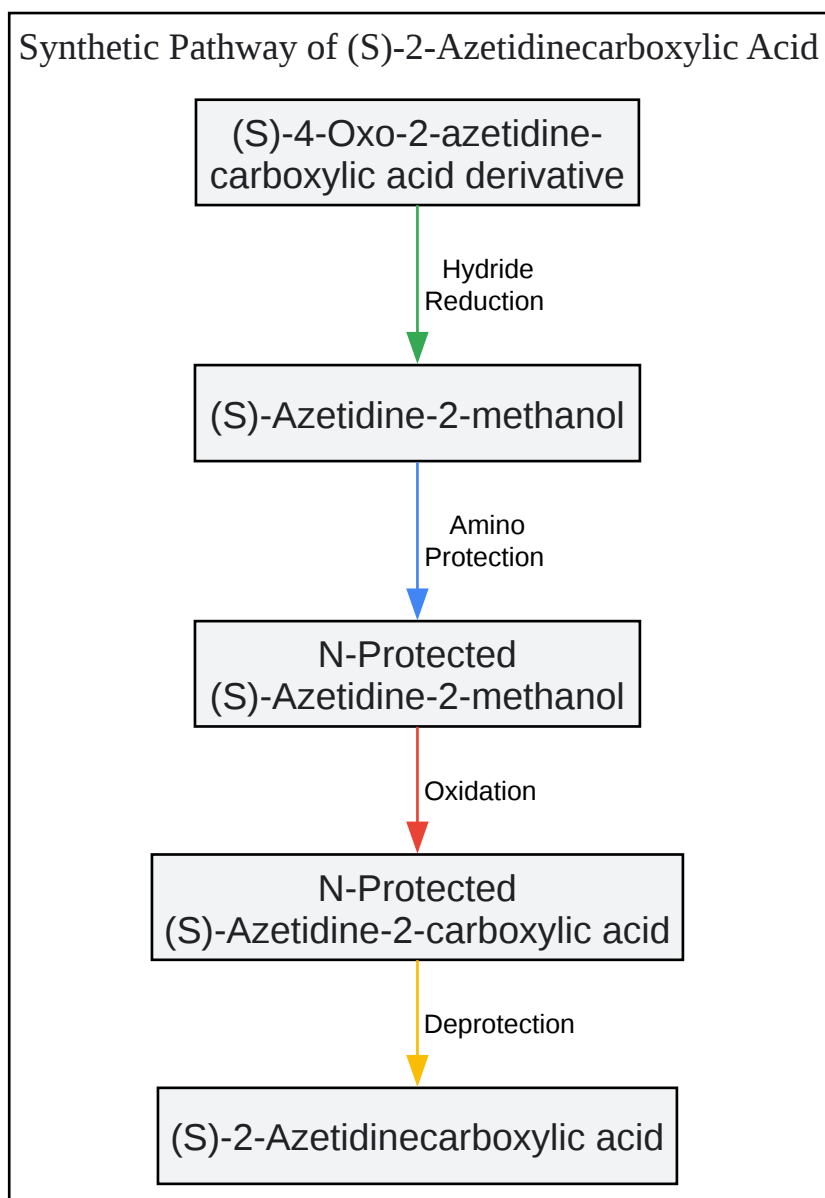
One efficient and widely recognized approach begins with optically active L-aspartic acid. This method avoids costly resolution steps and the use of harsh reagents like metallic sodium in liquid ammonia, which were drawbacks of earlier methods.[11] Another innovative route utilizes malonic ester intermediates and a key cyclization step to form the strained four-membered ring with high efficiency.[12]

Below is a generalized workflow based on patented industrial processes, illustrating the conversion of a protected chiral precursor to the final product.

Experimental Protocol: Synthesis from an Optically Active Precursor

This protocol is a conceptual representation based on the strategy of converting a 4-oxo-2-azetidincarboxylic acid derivative, which can be sourced from L-aspartic acid.[\[11\]](#)

- **Reduction:** A 4-oxo-2-azetidincarboxylic acid derivative (e.g., an ester) is reduced using a hydride reducing agent (e.g., sodium borohydride) in a suitable solvent like ethanol. This step converts the ketone to a hydroxyl group, which is subsequently eliminated to form the azetidine ring system, ultimately yielding (S)-azetidine-2-methanol.
- **N-Protection:** The secondary amine of the resulting (S)-azetidine-2-methanol is protected to prevent side reactions in the subsequent oxidation step. A common protecting group is benzyloxycarbonyl (Cbz), introduced by reacting the intermediate with benzyloxycarbonyl chloride in the presence of a base like sodium hydrogen carbonate.[\[11\]](#) This yields N-protected (S)-azetidine-2-methanol.
- **Oxidation:** The primary alcohol of the N-protected intermediate is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as ruthenium trichloride with sodium periodate or TEMPO-catalyzed oxidation. This step produces N-protected (S)-azetidine-2-carboxylic acid.
- **Deprotection:** The N-protecting group is removed to yield the final product. For a Cbz group, this is typically accomplished via catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere.
- **Purification:** The final product, (S)-2-Azetidinecarboxylic acid, is purified, often by crystallization from a solvent mixture like methanol/water, to yield a high-purity crystalline solid.



[Click to download full resolution via product page](#)

Caption: A generalized synthetic route to (S)-2-Azetidinecarboxylic acid.

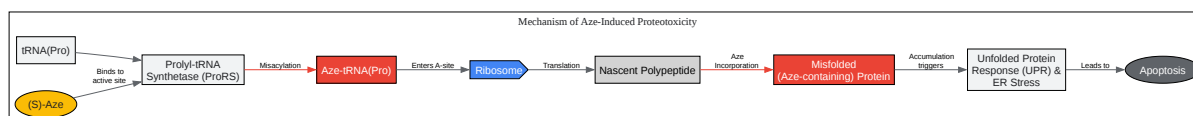
Biological Mechanism of Action: A Trojan Horse at the Ribosome

The toxicity of Aze is a direct consequence of its structural similarity to L-proline.^{[1][2]} This allows it to act as a "Trojan horse," entering the cell's protein synthesis machinery with devastating effects.

The mechanism unfolds in two primary stages:

- **Misacylation by Prolyl-tRNA Synthetase (ProRS):** In the first fidelity checkpoint of translation, aminoacyl-tRNA synthetases ensure the correct amino acid is attached to its corresponding tRNA. Due to its structural analogy, Aze is recognized and activated by ProRS, which mistakenly acylates it onto tRNA^{Pro}.^[1] While the catalytic efficiency for Aze is lower than for proline, it occurs at a sufficient rate to be biologically significant.^[1]
- **Incorporation and Protein Misfolding:** The resulting Aze-tRNA^{Pro} complex is delivered to the ribosome and incorporated into the growing polypeptide chain at positions coded for proline.^{[4][5][6]} The smaller, more rigid four-membered ring of Aze imposes different conformational constraints than proline's five-membered ring.^[1] This disrupts the protein's secondary and tertiary structure, particularly in proteins rich in proline, such as collagen, where it prevents the formation of a stable triple helix.^{[4][13][14][15]}

The accumulation of misfolded, Aze-containing proteins triggers a cascade of cellular stress responses, most notably the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which can ultimately lead to apoptosis (programmed cell death).^{[1][6][16]}



[Click to download full resolution via product page](#)

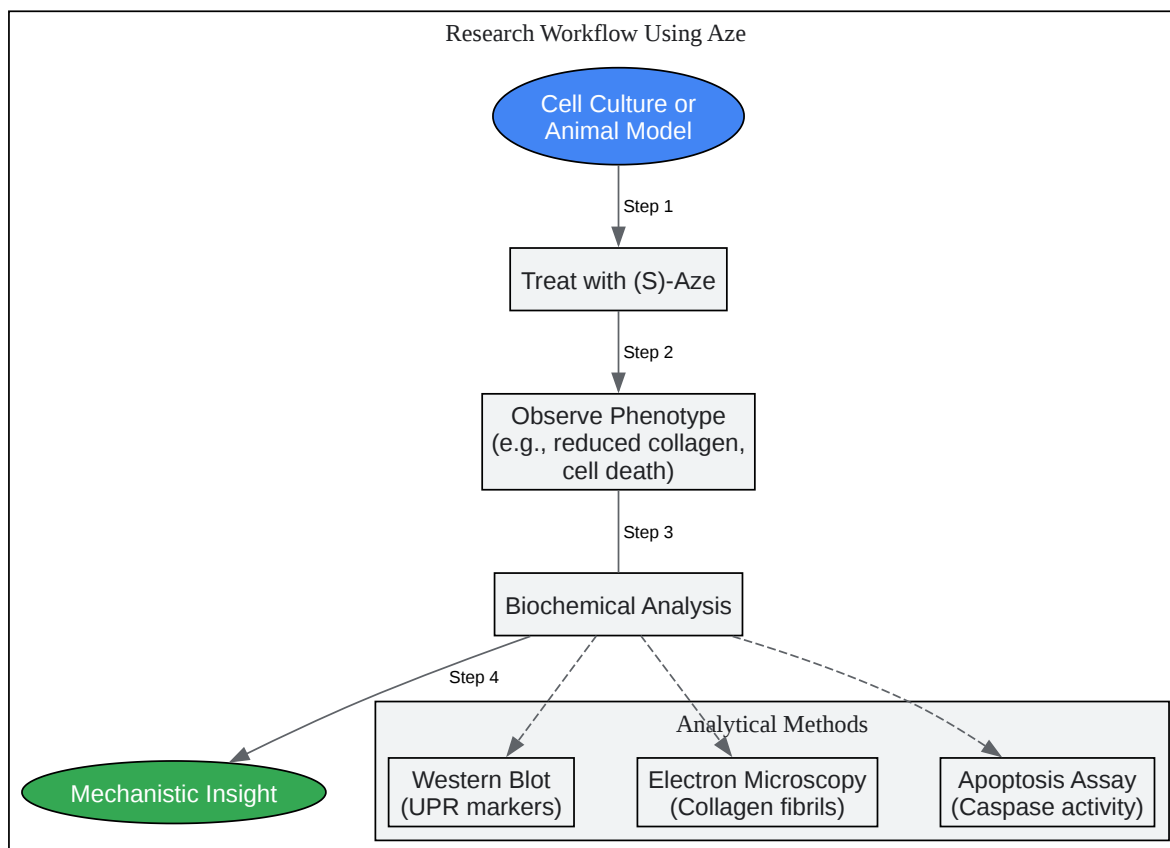
Caption: The pathway of Aze misincorporation leading to cellular stress.

Applications in Scientific Research and Drug Discovery

Beyond its role as a toxin, Aze is a versatile tool for probing fundamental biological processes and a valuable scaffold in medicinal chemistry.

A Tool for Biochemical Investigation

- **Studying Collagen Synthesis:** Aze is a potent inhibitor of collagen accumulation.[\[13\]](#)[\[14\]](#) Researchers use it to create experimental models to study collagen biosynthesis, maturation, and degradation, which is crucial for understanding fibrosis and connective tissue disorders.[\[1\]](#)[\[15\]](#)
- **Probing Protein Folding and Quality Control:** By inducing the production of misfolded proteins in a controlled manner, Aze allows for detailed investigation of the UPR, ER-associated degradation (ERAD), and other cellular quality control pathways.[\[1\]](#)[\[6\]](#)
- **Investigating Proline's Role:** As a constrained proline analog, Aze can be incorporated into synthetic peptides to study how proline's unique structure influences protein conformation, such as its role in forming β -turns.[\[1\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. grokipedia.com \[grokipedia.com\]](https://grokipedia.com)
- [2. Azetidine-2-carboxylic acid - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. selleckchem.com \[selleckchem.com\]](https://selleckchem.com)
- [5. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- [6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. 2-Azetidinecarboxylic acid, \(S\)- | C4H7NO2 | CID 16486 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Synthonyx, Inc > Building Blocks > 2133-34-8 | \(S\)-\(-\) Azetidine-2-carboxylic acid \[synthonix.com\]](#)
- [9. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. 2133-34-8|\(S\)-Azetidine-2-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
- [11. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents \[patents.google.com\]](#)
- [12. Efficient route to \(S\)-azetidine-2-carboxylic acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. L-氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [14. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [Introduction: The Deceptive Simplicity of a Proline Mimic]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555074/docs#introduction-the-deceptive-simplicity-of-a-proline-mimic\]](https://www.benchchem.com/product/b555074/docs#introduction-the-deceptive-simplicity-of-a-proline-mimic)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)